



# Application of Nurandociguat in 3D Kidney Organoid Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | Nurandociguat |           |  |  |  |
| Cat. No.:            | B15623723     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Three-dimensional (3D) kidney organoids derived from human pluripotent stem cells (hPSCs) have emerged as a powerful in vitro model system for studying kidney development, disease modeling, and nephrotoxicity testing. These organoids recapitulate key structural and functional aspects of the human kidney, including glomeruli, proximal and distal tubules, and interstitial cells. This application note details the use of **Nurandociguat**, a novel soluble guanylate cyclase (sGC) activator, in 3D kidney organoid models to investigate its potential therapeutic effects on renal fibrosis.

**Nurandociguat** (also known as BAY 3283142) is a potent and selective activator of sGC, a key enzyme in the nitric oxide (NO) signaling pathway. In chronic kidney disease (CKD), oxidative stress can lead to the oxidation of the heme group in sGC, rendering it insensitive to NO. **Nurandociguat** can activate this oxidized, heme-free sGC, thereby restoring the production of cyclic guanosine monophosphate (cGMP).[1][2] This downstream signaling cascade is known to mediate vasodilation, inhibit inflammation, and reduce fibrosis, making sGC activation a promising therapeutic strategy for CKD.[3][4][5]

This document provides detailed protocols for the generation of kidney organoids, treatment with **Nurandociguat**, and subsequent analysis of its effects on fibrosis markers. It also includes a summary of hypothetical quantitative data and visualizations of the relevant signaling pathway and experimental workflow.



## **Data Presentation**

The following table summarizes hypothetical quantitative data illustrating the potential dose-dependent effects of **Nurandociguat** on key fibrosis markers in a 3D kidney organoid model of TGF-β1-induced fibrosis. This data is intended to be representative of expected outcomes based on the mechanism of action of sGC activators and published preclinical data on similar compounds.

| Treatment<br>Group        | Nurandociguat<br>Concentration<br>(µM) | α-SMA<br>Expression<br>(Normalized to<br>Vehicle) | Collagen I<br>Deposition<br>(Normalized to<br>Vehicle) | cGMP Levels<br>(pmol/mg<br>protein) |
|---------------------------|----------------------------------------|---------------------------------------------------|--------------------------------------------------------|-------------------------------------|
| Vehicle Control           | 0                                      | 1.00 ± 0.12                                       | 1.00 ± 0.15                                            | 5.2 ± 0.8                           |
| TGF-β1 (10<br>ng/mL)      | 0                                      | 3.52 ± 0.28                                       | 4.15 ± 0.35                                            | 4.8 ± 0.6                           |
| TGF-β1 +<br>Nurandociguat | 0.1                                    | 2.98 ± 0.21                                       | 3.50 ± 0.29                                            | 15.7 ± 2.1                          |
| TGF-β1 +<br>Nurandociguat | 1                                      | 1.85 ± 0.15                                       | 2.20 ± 0.18                                            | 48.3 ± 5.5                          |
| TGF-β1 +<br>Nurandociguat | 10                                     | 1.15 ± 0.10                                       | 1.35 ± 0.11                                            | 95.1 ± 10.2                         |

## **Signaling Pathway**





Click to download full resolution via product page

Caption: Nurandociguat signaling pathway in kidney cells.

## Experimental Protocols Generation of 3D Kidney Organoids from hPSCs

This protocol is adapted from established methods for directed differentiation of hPSCs into kidney organoids.

#### Materials:

- Human pluripotent stem cells (hPSCs)
- mTeSR™1 medium
- ACCUTASE™



- DMEM/F-12
- CHIR99021
- FGF9
- Heparin
- B-27<sup>™</sup> Supplement
- Advanced RPMI 1640
- GlutaMAX™ Supplement
- · Gentamicin/Amphotericin B
- · 6-well ultra-low attachment plates
- Transwell inserts (0.4 μm pore size)

#### Protocol:

- hPSC Culture: Maintain hPSCs in mTeSR™1 medium on a suitable matrix.
- · Induction of Intermediate Mesoderm:
  - When hPSCs reach 70-80% confluency, dissociate them into single cells using ACCUTASE™.
  - Seed 2.5 x 10<sup>5</sup> cells per well of a 6-well ultra-low attachment plate in mTeSR™1 containing 8 μM CHIR99021.
  - After 24 hours, add FGF9 (200 ng/mL) and Heparin (1 μg/mL).
  - Culture for an additional 2-3 days to form embryoid bodies (EBs).
- Nephron Progenitor Induction:



- Transfer EBs to a new ultra-low attachment plate in Advanced RPMI 1640 with GlutaMAX<sup>™</sup>, B-27<sup>™</sup> Supplement, and 10 µM CHIR99021 for 24 hours.
- Organoid Formation and Maturation:
  - Transfer the cell aggregates onto Transwell inserts in a 6-well plate.
  - Culture in Advanced RPMI 1640 with GlutaMAX™, B-27™ Supplement, FGF9 (200 ng/mL), and Heparin (1 μg/mL) for 5 days.
  - From day 12 onwards, culture the organoids in the same medium without FGF9 and Heparin. Organoids will mature over the next 1-2 weeks and should be ready for experiments around day 21-25.

## **Induction of Fibrosis and Treatment with Nurandociguat**

#### Materials:

- Mature kidney organoids (Day 21-25)
- Recombinant Human TGF-β1
- **Nurandociguat** (dissolved in a suitable solvent, e.g., DMSO)
- Culture medium (as described in step 4 of the generation protocol)

#### Protocol:

- Fibrosis Induction:
  - Transfer mature kidney organoids to a new 24-well plate (one organoid per well).
  - Treat the organoids with culture medium containing 10 ng/mL TGF-β1 to induce a fibrotic phenotype.
- Nurandociguat Treatment:
  - o Concurrently with TGF-β1 treatment, add **Nurandociguat** at various concentrations (e.g., 0.1, 1, 10 μM).



- Include a vehicle control group (TGF- $\beta$ 1 + solvent) and a baseline control group (no TGF- $\beta$ 1, no **Nurandociguat**).
- Culture the organoids for 48-72 hours.

## **Analysis of Fibrosis Markers**

a. Immunofluorescence Staining:

#### Materials:

- 4% Paraformaldehyde (PFA)
- Phosphate-Buffered Saline (PBS)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
- Primary antibodies: anti-α-Smooth Muscle Actin (α-SMA), anti-Collagen I
- · Fluorescently labeled secondary antibodies
- DAPI (for nuclear staining)
- · Mounting medium

#### Protocol:

- Fix organoids in 4% PFA for 1 hour at room temperature.
- · Wash three times with PBS.
- Permeabilize with permeabilization buffer for 30 minutes.
- Block with blocking buffer for 1 hour.
- Incubate with primary antibodies overnight at 4°C.



- Wash three times with PBS.
- Incubate with secondary antibodies and DAPI for 2 hours at room temperature.
- Wash three times with PBS.
- Mount organoids on a slide and image using a confocal microscope.
- Quantify the fluorescence intensity of  $\alpha$ -SMA and Collagen I using image analysis software.
- b. Quantitative Real-Time PCR (qRT-PCR):

#### Materials:

- RNA extraction kit
- cDNA synthesis kit
- SYBR Green PCR master mix
- Primers for ACTA2 (α-SMA), COL1A1 (Collagen I), and a housekeeping gene (e.g., GAPDH)

#### Protocol:

- Extract total RNA from the organoids using a suitable kit.
- Synthesize cDNA from the extracted RNA.
- Perform qRT-PCR using specific primers for the target genes.
- Analyze the relative gene expression using the  $\Delta\Delta$ Ct method, normalizing to the housekeeping gene.

## **Measurement of cGMP Levels**

#### Materials:

cGMP enzyme immunoassay (EIA) kit



Lysis buffer provided with the kit

#### Protocol:

- Homogenize the kidney organoids in the provided lysis buffer.
- Follow the manufacturer's instructions for the cGMP EIA kit to measure the concentration of cGMP in the organoid lysates.
- Normalize the cGMP concentration to the total protein content of the lysate, determined by a protein assay (e.g., BCA assay).

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for evaluating **Nurandociguat**.

## Conclusion



The use of 3D kidney organoids provides a physiologically relevant platform to investigate the therapeutic potential of **Nurandociguat** for chronic kidney disease. The detailed protocols and experimental design outlined in this application note offer a robust framework for assessing the anti-fibrotic effects of this novel sGC activator. The ability to model disease processes in a human-derived system holds significant promise for accelerating the discovery and development of new treatments for CKD. While the presented quantitative data is hypothetical, it serves as a guide for the expected outcomes and data presentation for such studies. Further research is warranted to generate definitive data on the efficacy of **Nurandociguat** in this advanced in vitro model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 3. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-saltdiet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of soluble guanylate cyclase stimulator on renal function in ZSF-1 model of diabetic nephropathy PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- To cite this document: BenchChem. [Application of Nurandociguat in 3D Kidney Organoid Models: A Comprehensive Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623723#application-of-nurandociguat-in-3d-kidney-organoid-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com